molecular formula C13H16N4O3S B2970768 3-(1-(methylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034553-62-1

3-(1-(methylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2970768
CAS RN: 2034553-62-1
M. Wt: 308.36
InChI Key: OVZOZEZGGQNYKB-UHFFFAOYSA-N
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Description

3-(1-(Methylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, also known as MP-10, is a small molecule inhibitor of protein kinases. It has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Antiproliferative Activity Against Human Cancer Cell Lines

A study highlighted the synthesis of derivatives that showed significant antiproliferative effects against various human cancer cell lines, including K562, Colo-205, MDA-MB 231, and IMR-32. Compounds within this series demonstrated potential as anticancer agents, warranting further investigation into their therapeutic applications (Mallesha et al., 2012).

Anti-angiogenic and DNA Cleavage Activities

Another research initiative synthesized novel derivatives exhibiting significant anti-angiogenic and DNA cleavage activities. These activities are crucial for anticancer properties, suggesting the potential for these compounds in cancer treatment strategies (Kambappa et al., 2017).

Antibacterial and Antifungal Activities

Studies on tricyclic compounds with pyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amine structures demonstrated significant antibacterial and antifungal activities. These findings indicate potential applications in developing new antimicrobial agents (Mittal & Sarode, 2011).

Aldosterone Synthase Inhibition

A novel potent aldosterone synthase inhibitor was identified, demonstrating the potential for compounds in this chemical class to contribute to treatments for conditions influenced by aldosterone synthase, such as hypertension (Meguro et al., 2017).

Metabolism and Pharmacokinetics Studies

Research on related compounds has also delved into metabolism, excretion, and pharmacokinetics, providing essential insights into how these compounds are processed in the body and their potential efficacy and safety profiles (Sharma et al., 2012).

properties

IUPAC Name

3-(1-methylsulfonylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-21(19,20)16-7-4-10(5-8-16)17-9-15-12-11(13(17)18)3-2-6-14-12/h2-3,6,9-10H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZOZEZGGQNYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)N2C=NC3=C(C2=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(methylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

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